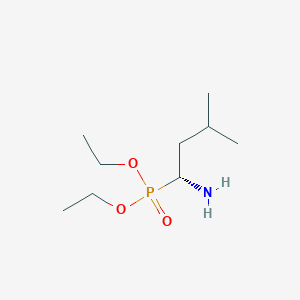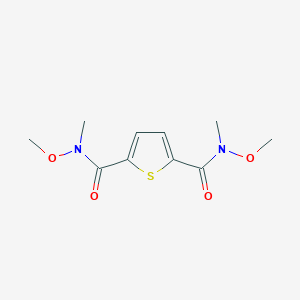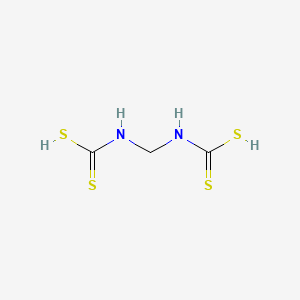
Carbamodithioic acid, methylenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, methylenebis- is an organic compound with the molecular formula C3H6N2S4. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of two dithiocarbamate groups linked by a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, methylenebis- can be synthesized through the reaction of carbon disulfide with primary or secondary amines in the presence of a base. One common method involves the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide to form dimethyldithiocarbamate, which is then reacted with formaldehyde to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, methylenebis- typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation, crystallization, and filtration to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, methylenebis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur species.
Substitution: It can participate in substitution reactions where the dithiocarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted dithiocarbamates .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of carbamodithioic acid, methylenebis- involves its interaction with metal ions and proteins. The dithiocarbamate groups can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to antimicrobial and antifungal effects . Additionally, the compound can interact with thiol groups in proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamodithioic acid, ammonium salt: Similar in structure but contains an ammonium ion instead of a methylene bridge.
Carbamodithioic acid, dimethyl ester: Contains ester groups instead of the methylene bridge.
Carbamodithioic acid, dibutyl ester: Contains butyl groups instead of the methylene bridge.
Uniqueness
Carbamodithioic acid, methylenebis- is unique due to its methylene bridge, which provides distinct chemical properties and reactivity compared to other dithiocarbamates. This structural feature allows it to form stable complexes with metal ions and enhances its ability to act as a ligand in coordination chemistry .
Propriétés
Numéro CAS |
144506-62-7 |
|---|---|
Formule moléculaire |
C3H6N2S4 |
Poids moléculaire |
198.4 g/mol |
Nom IUPAC |
(dithiocarboxyamino)methylcarbamodithioic acid |
InChI |
InChI=1S/C3H6N2S4/c6-2(7)4-1-5-3(8)9/h1H2,(H2,4,6,7)(H2,5,8,9) |
Clé InChI |
KZSJAGBYWSYWAK-UHFFFAOYSA-N |
SMILES canonique |
C(NC(=S)S)NC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


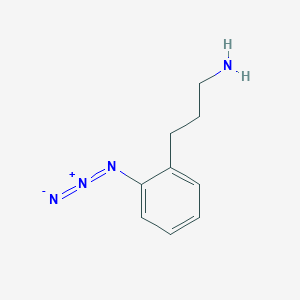
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
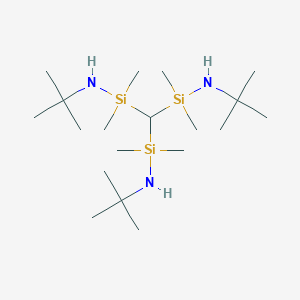
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)

![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
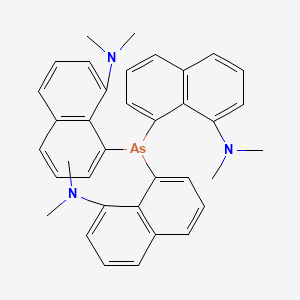
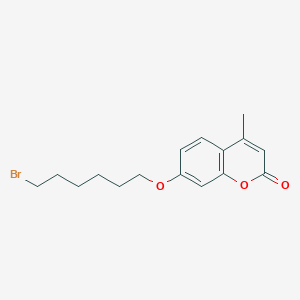
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
